molecular formula C11H16ClNO2 B1323554 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride CAS No. 1134691-04-5

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride

Cat. No.: B1323554
CAS No.: 1134691-04-5
M. Wt: 229.7 g/mol
InChI Key: WYNBFJDEOYTIGZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature

  • IUPAC Name : this compound
  • Alternative Names :
    • 4-(Dimethylamino)benzenepropanoic acid hydrochloride
    • 3-[4-(Dimethylamino)phenyl]propanoic acid hydrochloride

Molecular Formula and Weight

Property Value
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.70 g/mol
CAS Registry Number 1134691-04-5 (hydrochloride)
73718-09-9 (free acid)

Structural Features

  • Core Structure : A propionic acid backbone (CH₂CH₂COOH) linked to a para-substituted phenyl ring.
  • Functional Groups :
    • Dimethylamino group (-N(CH₃)₂) at the phenyl ring’s para position.
    • Hydrochloride salt formation at the carboxylic acid group.
  • Spectral Identification :
    • ¹H NMR : Signals at δ 2.5–3.1 ppm (propionic acid chain), δ 3.7–4.2 ppm (dimethylamino group).
    • IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (HCl salt).

Chemical Classification and Significance

Classification

  • Organic Category : Aromatic amino acid derivative.
  • Subclasses :
    • Propionic acid analogs.
    • Tertiary amine-containing compounds.
    • Pharmaceutical intermediates.

Significance in Chemistry and Industry

  • Synthetic Building Block :

    • Used in Knoevenagel condensations to form α,β-unsaturated carbonyl compounds.
    • Precursor for bioactive molecules, including anticholinergics and enzyme inhibitors.
  • Biological Research :

    • Serves as a substrate for studying amino acid decarboxylases due to its structural similarity to natural substrates.
    • Hydrochloride salt enhances solubility in aqueous buffers for in vitro assays.
  • Industrial Applications :

    • Intermediate in dye synthesis (e.g., dimethylamino-containing chromophores).
    • Catalytic ligand in asymmetric hydrogenation reactions.

Key Physicochemical Properties

Property Value
Melting Point 184–185°C (decomposition)
Solubility >50 mg/mL in water
pKa 4.53 (carboxylic acid)

Properties

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IUPAC Name

3-[4-(dimethylamino)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14;/h3-4,6-7H,5,8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNBFJDEOYTIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641032
Record name 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134691-04-5
Record name 3-[4-(Dimethylamino)phenyl]propanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride typically involves the reaction of 4-dimethylaminobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent acidification with hydrochloric acid . The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C)

    Acidification: Hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(4-Dimethylamino-phenyl)-propionic acid or corresponding ketones.

    Reduction: Formation of 3-(4-Dimethylamino-phenyl)-propanol or amines.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds in organic chemistry.

Biology

  • Biochemical Assays: 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride is used as a probe in biochemical assays to study enzyme interactions. It can modulate enzyme activity, providing insights into various biological pathways.
  • Proteomics Research: The compound is utilized in proteomics for identifying protein interactions and functions, aiding in the understanding of cellular processes.

Medicine

  • Therapeutic Potential: Investigated for its role as an intermediate in pharmaceutical synthesis, this compound may possess therapeutic properties that warrant further exploration in drug development .
  • Antimicrobial Studies: Recent studies have highlighted its potential as an adjuvant therapy when combined with traditional antibiotics, showing synergistic effects against resistant bacterial strains like E. coli.

Industrial Applications

  • Dyes and Pigments Production: The compound is also employed in the industrial sector for synthesizing dyes and pigments due to its stable chemical properties and color characteristics .

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction of this compound with specific enzymes, researchers found that it could act as both an inhibitor and an activator depending on the target enzyme involved. This dual functionality opens avenues for developing specific inhibitors for therapeutic use.

Case Study 2: Antimicrobial Efficacy

A notable investigation assessed the antimicrobial efficacy of this compound when used in conjunction with ampicillin against resistant strains of E. coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as an effective adjuvant therapy in treating infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs differ in substituent groups on the phenyl ring or modifications to the propionic acid chain. Below is a comparative analysis:

Compound Name Substituents Molecular Weight CAS Number Key Applications Reference
3-(4-Dimethylamino-phenyl)-propionic acid HCl 4-(dimethylamino)phenyl 243.7 g/mol 1134691-04-5 Prodrug synthesis (e.g., estrogen derivatives), intermediate for receptor-targeted molecules .
3-(4-Hydroxyphenyl)propionic acid 4-hydroxyphenyl 180.16 g/mol 501-97-3 Drug intermediate (e.g., cetraxate HCl), precursor for plant metabolites (myricanol, phloretin) .
3-[p-hydroxyphenyl]-propionic acid amide 4-hydroxyphenyl + amide group 179.18 g/mol Not specified Isolated from natural sources (e.g., Aconitum tanguticum), potential bioactive applications .
TEI-5103 (Gastric protective agent) trans-4-aminomethylcyclohexane 379.9 g/mol Not specified Mucosal barrier protection, inhibition of gastric lesions via prostaglandin-like activity .
Ethyl 3-(4-(aminomethyl)phenyl)propanoate HCl 4-(aminomethyl)phenyl + ethyl ester 243.73 g/mol 61630-10-2 Ester prodrug with improved lipophilicity for enhanced cellular uptake .
3-(3,4-Dimethoxyphenyl)propionic acid 3,4-dimethoxyphenyl 210.22 g/mol 2107-70-2 Research standard, precursor for antioxidants and polymer additives .

Key Differences in Pharmacological and Chemical Properties

Substituent Effects on Bioactivity: The dimethylamino group in the target compound enhances its basicity and solubility, facilitating its use in CNS-targeted prodrugs . In contrast, the hydroxyl group in 3-(4-hydroxyphenyl)propionic acid promotes hydrogen bonding, making it suitable for antioxidant and anti-inflammatory intermediates . TEI-5103 incorporates a bulky cyclohexylcarbonyl group, which improves its binding affinity to gastric mucosal receptors, demonstrating cytoprotective effects comparable to prostaglandin E2 .

Impact of Functional Group Modifications :

  • Esterification (e.g., ethyl ester in ) increases lipophilicity, improving membrane permeability but reducing aqueous stability compared to the free acid form .
  • Amide derivatives (e.g., compound 8 in ) exhibit altered pharmacokinetics due to resistance to enzymatic hydrolysis, extending their half-life in vivo .

Synthetic Utility: The target compound’s dimethylamino group enables facile quaternization, a critical step in synthesizing cationic prodrugs for nasal or blood-brain barrier penetration . 3-(3,4-Dimethoxyphenyl)propionic acid serves as a precursor for dimethoxy-substituted polymers, leveraging its electron-donating groups for UV stability .

Biological Activity

3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride (commonly referred to as DMAPPA) is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of DMAPPA, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • Chemical Formula : C11H16ClNO2
  • Molecular Weight : 227.71 g/mol
  • CAS Number : 24721206

DMAPPA exhibits its biological effects primarily through the modulation of various enzyme activities and receptor interactions. The presence of the dimethylamino group enhances its lipophilicity, allowing it to cross cell membranes effectively and interact with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : DMAPPA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways crucial for cellular responses.

Antitumor Activity

Research indicates that DMAPPA exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that DMAPPA reduced the viability of HeLa cells with an IC50 value of approximately 12 µM, showcasing its potential as an anticancer agent.

Cell Line IC50 (µM) Reference
HeLa12
MCF-715
A54910

Antimicrobial Activity

DMAPPA has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 µg/mL.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Case Study 1: Anticancer Potential

A recent study focused on the synthesis of DMAPPA derivatives and their evaluation against cancer cell lines. The derivatives showed enhanced potency compared to DMAPPA alone, indicating that structural modifications can significantly influence biological activity. The study concluded that certain modifications could lead to compounds with better selectivity and lower toxicity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of DMAPPA in combination with traditional antibiotics. The results indicated a synergistic effect when DMAPPA was used alongside ampicillin against resistant strains of E. coli, suggesting its potential as an adjuvant therapy in treating infections.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Dimethylamino-phenyl)-propionic acid hydrochloride, and how can intermediates be optimized for yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process:
  • Step 1 : Introduce the dimethylamino group to the phenyl ring via nucleophilic substitution or reductive amination using formaldehyde and dimethylamine under acidic conditions .
  • Step 2 : Perform Friedel-Crafts acylation or propionic acid chain elongation via Michael addition to attach the propionic acid moiety .
  • Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ethanol, followed by recrystallization from methanol/ether .
    Optimization : Monitor reaction progress with thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2:1 molar ratio of dimethylamine to precursor) to minimize byproducts.

Q. How should researchers purify this compound to achieve >95% HPLC purity?

  • Methodological Answer :
  • Crude Purification : Use liquid-liquid extraction with ethyl acetate and 1M HCl to isolate the hydrochloride salt .
  • Chromatography : Employ reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to separate impurities .
  • Final Recrystallization : Use a 3:1 methanol/water mixture at -20°C for high-purity crystals (>99% by NMR) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Confirm structure via 1H^1H-NMR (δ 2.6–3.1 ppm for propionic acid protons; δ 2.9 ppm for dimethylamino group) and 13C^{13}C-NMR (δ 40–45 ppm for dimethylamino carbons) .
  • Mass Spectrometry : Use ESI-MS to detect the molecular ion peak at m/z 225.1 (free acid) and 261.6 (hydrochloride) .
  • HPLC : Validate purity with a mobile phase of 0.1% formic acid in water:acetonitrile (70:30) at 254 nm .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–8. The compound is stable at pH 4–6 but hydrolyzes above pH 7, forming 3-(4-Dimethylamino-phenyl)-propionic acid (confirmed via LC-MS) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset at 215°C. Store lyophilized powder at -20°C in amber vials to prevent photodegradation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch variability in compound purity .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., deaminated derivatives) that may contribute to discrepancies in IC50_{50} values .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., GPCRs)?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Maestro to model ligand-receptor interactions, focusing on hydrogen bonding with Asp113 and hydrophobic contacts with Phe289 in GPCR binding pockets .
  • MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions (310 K, 1 atm) .

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